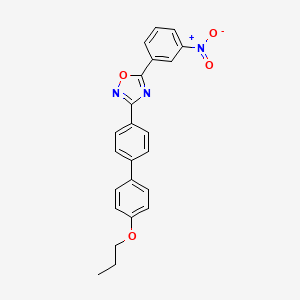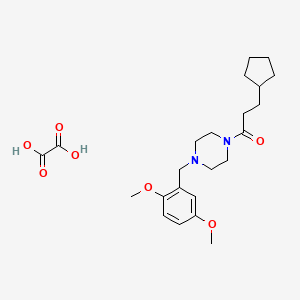
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate, also known as CPP, is a chemical compound that has been studied for its potential applications in scientific research. CPP is a derivative of piperazine and has been shown to have a range of effects on the body, including its ability to modulate neurotransmitter systems.
作用機序
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It may also have effects on other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin release in certain brain regions, as well as to increase the activity of certain enzymes involved in neurotransmitter synthesis and metabolism.
実験室実験の利点と制限
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate in lab experiments is its ability to modulate neurotransmitter systems in a selective manner, allowing researchers to study the effects of specific neurotransmitters on behavior and physiology. However, one limitation of using 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate. One area of interest is its potential as a tool for studying the role of specific neurotransmitter systems in the brain. Another area of interest is its potential as a therapeutic agent for the treatment of disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate and its effects on other neurotransmitter systems.
合成法
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of piperazine with 2,5-dimethoxybenzyl chloride to form 4-(2,5-dimethoxybenzyl)piperazine. This compound is then reacted with cyclopentanone in the presence of sodium hydride to form 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine, which is then treated with oxalic acid to form the oxalate salt of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate.
科学的研究の応用
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the body, including its ability to modulate neurotransmitter systems, such as the dopamine and serotonin systems.
特性
IUPAC Name |
3-cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-25-19-8-9-20(26-2)18(15-19)16-22-11-13-23(14-12-22)21(24)10-7-17-5-3-4-6-17;3-1(4)2(5)6/h8-9,15,17H,3-7,10-14,16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAHYBWYHJWDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

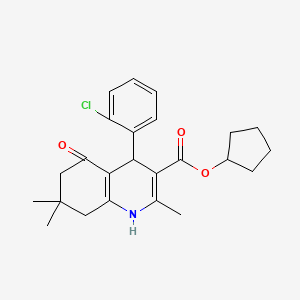
![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)
![1-(4-chlorophenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5062650.png)
![pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5062651.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)

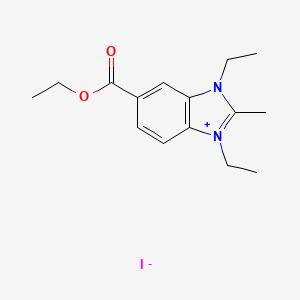
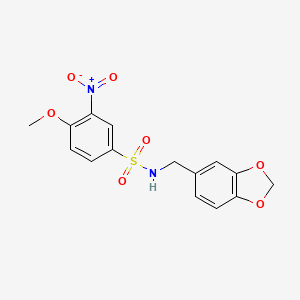
![benzyl {3-[(2-bromo-4,5-dimethylphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5062678.png)

![10-(diphenylmethylene)-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5062710.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)
